An In-depth Technical Guide to the Predicted NMR Spectroscopy Data of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine
An In-depth Technical Guide to the Predicted NMR Spectroscopy Data of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine
Preamble: The Imperative for Predictive Structural Elucidation
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. However, it is not uncommon in early-stage research to encounter compounds for which empirical spectral data has not yet been reported. In such instances, the ability to accurately predict NMR spectra based on established principles and data from analogous structures becomes an invaluable tool for researchers.
This guide provides a detailed, theoretically-derived analysis of the ¹H and ¹³C NMR spectra for 5-Bromo-2-cyclobutoxy-3-nitro-pyridine. As no experimental spectra for this specific molecule are publicly available at the time of this writing, this document serves as a robust predictive framework, grounded in empirical data from structurally related analogues and first-principle effects of substituent-induced chemical shifts. This work is intended to guide researchers in the preliminary identification and subsequent empirical verification of this compound.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine is presented below with the IUPAC-recommended numbering for both the pyridine and cyclobutane rings.
Caption: Molecular structure of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine with atom numbering.
Part 1: Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The prediction of the proton NMR spectrum is based on the analysis of substituent effects on the pyridine ring and known chemical shifts for cyclobutyl systems. The strongly electron-withdrawing nitro group at C3 and the bromine at C5 will significantly deshield the adjacent protons. The cyclobutoxy group at C2, being an electron-donating group via its oxygen atom, will exert a shielding effect, particularly on the ortho (C3) and para (C5) positions, though this is counteracted by the other substituents.
Predicted ¹H NMR Data Table
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6 | 8.85 - 8.95 | Doublet (d) | JH6-H4 = 2.0 - 2.5 Hz | Located ortho to the ring nitrogen and meta to the strongly withdrawing nitro group, leading to significant deshielding. The splitting arises from meta-coupling to H-4. |
| H-4 | 8.40 - 8.50 | Doublet (d) | JH4-H6 = 2.0 - 2.5 Hz | Positioned between two strongly withdrawing groups (meta to nitro, ortho to bromo), resulting in a downfield shift. The splitting is due to meta-coupling to H-6. |
| H-1' | 5.50 - 5.60 | Quintet (quin) | JH1'-H2' ≈ 7.0 Hz | This methine proton is directly attached to the oxygen, causing a strong deshielding effect. It is split by the four neighboring protons on the two C2' positions into a quintet. |
| H-2' (axial/equatorial) | 2.45 - 2.60 | Multiplet (m) | - | These methylene protons are adjacent to the methine carbon (C1') and the other methylene carbon (C3'). Complex overlapping signals are expected. |
| H-3' (axial/equatorial) | 2.10 - 2.25 | Multiplet (m) | - | These methylene protons are furthest from the oxygen and thus appear most upfield within the cyclobutyl ring. They will show complex splitting patterns. |
Causality Behind Predictions
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Pyridine Protons (H-4, H-6): In a simple pyridine system, protons at the 2/6 positions appear around 8.5 ppm, and those at the 3/5 positions are around 7.2-7.4 ppm. The presence of a nitro group at C3 strongly deshields the ortho (H-4) and para (H-6) protons. The bromine at C5 also contributes a deshielding effect. The 2-alkoxy group typically shields the ortho and para positions; however, its influence is overcome by the powerful withdrawing nature of the nitro and bromo substituents. The predicted values are thus significantly downfield.
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Cyclobutoxy Protons (H-1', H-2', H-3'): The chemical shifts for cyclobutane itself appear as a singlet around 1.96 ppm due to rapid ring inversion[1]. In cyclobutanol, the methine proton (H-1) is shifted downfield to ~4.2-4.3 ppm due to the hydroxyl group[2]. Attaching this system to an electron-deficient aromatic ring via the oxygen atom will further deshield the H-1' proton, hence the prediction of 5.50-5.60 ppm. The methylene protons (H-2' and H-3') are predicted based on the values in cyclobutanol, with slight deshielding due to the overall electronic environment[2][3].
Part 2: Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted by considering the standard chemical shifts of pyridine and cyclobutane, adjusted for the powerful electronic effects of the substituents. Quaternary carbons (C2, C3, C5) are expected to show lower intensity peaks compared to the protonated carbons.
Predicted ¹³C NMR Data Table
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 162.0 - 164.0 | Attached to the electronegative oxygen of the cyclobutoxy group, resulting in a significant downfield shift. This is typical for alkoxy-substituted carbons on a pyridine ring[4]. |
| C-4 | 148.0 - 150.0 | This carbon is ortho to the nitro group and meta to the bromo substituent, leading to a downfield shift. |
| C-6 | 142.0 - 144.0 | Being ortho to the ring nitrogen, this carbon is inherently deshielded. |
| C-3 | 135.0 - 137.0 | Directly attached to the electron-withdrawing nitro group. |
| C-5 | 115.0 - 117.0 | Attached to bromine; the heavy atom effect of bromine typically causes a shielding effect relative to an unsubstituted carbon. |
| C-1' | 78.0 - 80.0 | The methine carbon of the cyclobutoxy group is directly bonded to oxygen, causing a strong deshielding effect, similar to that seen in cyclobutanol (~68 ppm) but shifted further downfield by the aromatic system[3]. |
| C-2' | 31.0 - 33.0 | Methylene carbons adjacent to the C-1' carbon. |
| C-3' | 13.0 - 15.0 | Methylene carbon beta to the oxygen, expected to be the most shielded of the cyclobutyl carbons. |
Causality Behind Predictions
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Pyridine Carbons: The chemical shifts are estimated from the base values of pyridine (C2/6: ~150 ppm; C3/5: ~124 ppm; C4:
136 ppm). The -OCyBu group at C2 causes a significant downfield shift for C2 (+13 ppm) and a slight shielding for C4. The nitro group at C3 deshields C3 and C4. The bromo group at C5 has a notable shielding effect on the carbon it is attached to (C5). These additive effects lead to the predicted values[5]. -
Cyclobutoxy Carbons: In unsubstituted cyclobutane, the single resonance appears at 22.4 ppm[6]. In cyclobutanol, the carbon bearing the hydroxyl group (C1) is shifted to approximately 68.2 ppm, the adjacent carbons (C2) to ~35 ppm, and the C3 carbon to ~13 ppm[3][7]. The connection to the electron-poor pyridine ring through oxygen enhances the deshielding of C-1', leading to the predicted range of 78.0 - 80.0 ppm.
Part 3: Hypothetical Experimental Protocol
To empirically validate the predictions laid out in this guide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation
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Compound Purity: Ensure the sample of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine is of high purity (>98%), as determined by LC-MS or an alternative validated method. Residual solvents or impurities will complicate spectral interpretation.
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Solvent Selection: Use deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as the internal standard. CDCl₃ is a versatile solvent for a wide range of organic compounds.
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Concentration: Dissolve approximately 10-15 mg of the compound in 0.6 mL of CDCl₃ directly in a 5 mm NMR tube. Ensure complete dissolution.
NMR Instrument and Parameters
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Spectrometer: A 500 MHz (or higher field) spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
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Pulse Program: Standard single-pulse (zg30).
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Spectral Width: 16 ppm (centered around 6 ppm).
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Acquisition Time: ~3 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 16 to 64, depending on sample concentration.
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Temperature: 298 K.
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-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse (zgpg30).
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Spectral Width: 240 ppm (centered around 100 ppm).
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Acquisition Time: ~1 second.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 to 4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.
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Temperature: 298 K.
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Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
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Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
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Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.
Part 4: Visualization of Predicted Relationships
The following diagrams illustrate the key predicted relationships within the molecule, aiding in the interpretation of the spectral data.
Sources
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Cyclobutanol(2919-23-5) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclobutanol(2919-23-5) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
